1-(1,3-benzodioxol-5-yl)-2-({5-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
Overview
Description
1-(1,3-benzodioxol-5-yl)-2-({5-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone is a complex organic compound that features a variety of functional groups, including a benzodioxole ring, a naphthylsulfonyl group, a pyrrolidine ring, a phenyl group, and a triazole ring
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-yl)-2-({5-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzodioxole and triazole intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(1,3-benzodioxol-5-yl)-2-({5-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-2-({5-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2-({5-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-({5-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone can be compared with other similar compounds, such as:
1-(1,3-benzodioxol-5-yl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone: Lacks the naphthylsulfonyl and pyrrolidine groups, resulting in different chemical and biological properties.
1-(1,3-benzodioxol-5-yl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)thioethane: Contains a thioether linkage instead of a ketone group, affecting its reactivity and potential applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[[5-(1-naphthalen-2-ylsulfonylpyrrolidin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O5S2/c36-27(23-13-15-28-29(18-23)40-20-39-28)19-41-31-33-32-30(35(31)24-9-2-1-3-10-24)26-11-6-16-34(26)42(37,38)25-14-12-21-7-4-5-8-22(21)17-25/h1-5,7-10,12-15,17-18,26H,6,11,16,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLRKCJNBCGAND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC7=C(C=C6)OCO7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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